molecular formula C11H9BrO B2765292 6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one CAS No. 1368407-41-3

6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one

Cat. No.: B2765292
CAS No.: 1368407-41-3
M. Wt: 237.096
InChI Key: YKQLKKZITWDVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by a spirocyclic structure. The compound features a bromine atom attached to the indene moiety, which is fused with a cyclopropane ring. This unique structure may impart interesting chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Bromine Atom: Bromination of the indene moiety can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be accomplished through cyclopropanation reactions using diazo compounds or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cycloaddition Reactions: The spirocyclic structure may participate in cycloaddition reactions, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may have applications in several scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Lacks the bromine atom, which may result in different reactivity and properties.

    6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical behavior.

Uniqueness

The presence of the bromine atom in 6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may impart unique reactivity and properties compared to its analogs. This could influence its suitability for specific applications and its behavior in chemical reactions.

Properties

IUPAC Name

6-bromospiro[3H-indene-2,1'-cyclopropane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQLKKZITWDVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A dried flask was charged with 1-(4-bromo-2-iodobenzyl)cyclopropanecarbonitrile (Intermediate 51, 3.29 g, 9.09 mmol) and dry THF (30 mL) was added under argon atmosphere. The resulting mixture was cooled to −78° C. and n-BuLi (2.5 M in hexanes, 7.27 mL, 18.2 mmol) was added dropwise. The solution was allowed to reach r.t. The reaction was quenched with MeOH (2 mL) and HCl (1M, 5 mL). The mixture was extracted with EtOAc. The water phase was basified with sat NaHCO3 and extracted with EtOAc twice. The organic phases were combined, dried over MgSO4, filtered and concentrated in vacuo. HCl (1 M, 4 mL) and DCM (5 mL) were added and the organic phase was collected. This was repeated twice. The water phase was basified with sat NaHCO3 and extracted with DCM. The combined organic phases were dried through a phase separator and evaporated to dryness to give the title compound (1.1 g, 51% yield): MS (CI) m/z 237 [M+H]+.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.27 mL
Type
reactant
Reaction Step Two
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.